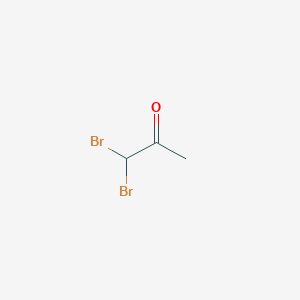

1,1-Dibromoacetone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromopropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c1-2(6)3(4)5/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABBFAHZPHMIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021558 | |

| Record name | 1,1-Dibromopropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-54-9 | |

| Record name | 1,1-Dibromoacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibromopropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dibromo-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Versatile Reagent: A Technical Guide to 1,1-Dibromoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromoacetone, a geminal dihalogenated ketone, has emerged from the annals of 19th-century organic chemistry to become a valuable tool in modern chemical synthesis and drug development. This in-depth technical guide provides a comprehensive overview of the history, discovery, and chemical properties of this compound. It details experimental protocols for its synthesis, explores its applications in the construction of bioactive heterocycles and as a linker in antibody-drug conjugates (ADCs), and visualizes key chemical pathways.

History and Discovery

The history of this compound is intrinsically linked to the broader exploration of α-haloketones, a class of compounds that gained prominence in the mid-19th century. While a definitive first synthesis of a simple α-haloketone is challenging to pinpoint, the work of French chemist Charles Adolphe Wurtz on chloroacetone around 1859 and the synthesis of bromoacetone by N. Sokolowsky laid the foundational groundwork for the study of halogenated ketones.[1]

The first preparations of these compounds typically involved the direct halogenation of acetone.[1] The direct bromination of acetone is known to produce a mixture of mono-, di-, and tri-brominated species, with this compound and its isomer, 1,3-dibromoacetone, being common products. Although a specific individual and date for the first isolation and characterization of this compound are not clearly documented in readily available historical records, its existence was implicitly understood as a component of these complex reaction mixtures. Early 20th-century chemical literature, such as the comprehensive "Beilsteins Handbuch der Organischen Chemie," began to systematically catalog such compounds, solidifying their place in the landscape of organic chemistry.[2][3][4][5][6][7]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a sharp, pungent odor.[5][8] Its high reactivity stems from the presence of two electron-withdrawing bromine atoms on the carbon atom alpha to the carbonyl group, which makes this carbon highly electrophilic and susceptible to nucleophilic attack.[9]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 867-54-9 | [1][10] |

| Molecular Formula | C₃H₄Br₂O | [1] |

| Molecular Weight | 215.87 g/mol | [1] |

| Boiling Point | 186.1 °C at 760 mmHg | [1] |

| Density | 2.118 g/cm³ | [1] |

| Melting Point | Not Available | [1] |

| Flash Point | 84.6 °C | [1] |

| Appearance | Colorless to light yellow liquid | [5][8] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the direct bromination of acetone. However, this reaction typically yields a mixture of brominated products, and achieving high selectivity for the 1,1-isomer requires careful control of reaction conditions.

Synthesis of a Mixture Containing this compound

This protocol, adapted from a procedure for the synthesis of bromoacetone, yields a higher-boiling fraction containing isomeric dibromoacetones.[8] Another similar procedure reports a specific yield for this compound.[11]

Materials:

-

Acetone (c.p.)

-

Bromine

-

Glacial Acetic Acid

-

Water

-

Anhydrous Sodium Carbonate

-

Anhydrous Calcium Chloride

Equipment:

-

5-L three-necked, round-bottomed flask

-

Efficient mechanical stirrer

-

48-cm Allihn reflux condenser

-

Thermometer

-

500-cc separatory funnel

-

Water bath

-

Fractional distillation apparatus

Procedure:

-

In the 5-L flask, combine 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.

-

Begin stirring and heat the mixture in a water bath to maintain a temperature of approximately 65 °C in the flask.

-

Carefully add 354 cc (7.3 moles) of bromine through the separatory funnel over one to two hours, regulating the addition to prevent the accumulation of unreacted bromine.

-

Continue stirring until the solution is decolorized (approximately 20 minutes after the bromine addition is complete).

-

Dilute the reaction mixture with 800 cc of cold water and cool to 10 °C.

-

Neutralize the solution to Congo red with approximately 1 kg of solid anhydrous sodium carbonate.

-

Separate the oily layer that forms using a separatory funnel and dry it with 80 g of anhydrous calcium chloride.

-

Perform fractional distillation on the dried oil. The higher-boiling fraction will contain a mixture of isomeric dibromoacetones, including this compound. A similar procedure yielded 20 g of this compound.[11]

Note: This reaction should be performed in a well-ventilated hood as both bromine and bromoacetone are powerful irritants.[8]

Applications in Research and Drug Development

The high electrophilicity of the α-carbon in this compound makes it a versatile reagent in organic synthesis, particularly for the construction of heterocyclic compounds and in bioconjugation strategies.

Synthesis of Bioactive Heterocycles: 1,3-Selenazoles

This compound is a key building block in the Hantzsch synthesis of thiazoles and its selenium analogues, 1,3-selenazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[12][13][14][15][16][17][18][19]

The synthesis involves the condensation of an α-haloketone, such as this compound, with a selenoamide. The general reaction scheme is depicted below.

Caption: General synthesis of 1,3-selenazoles from this compound.

Many 1,3-selenazole derivatives have shown potent biological activity. For example, certain selenazoles exhibit antitumor properties by inducing apoptosis in cancer cells. The precise signaling pathways are often dependent on the specific substituents on the selenazole ring, but can involve the modulation of key cellular processes such as cell cycle progression and the activation of apoptotic caspases.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

Dihaloacetones, including this compound, have been utilized as bifunctional linkers in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[][21][22][][24][25][26][27]

The general mechanism of action for an ADC involves the antibody binding to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex.[][27][28][29] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then exerts its therapeutic effect, often by inducing apoptosis.[][28]

This compound can be used to cross-link two thiol groups, such as those from cysteine residues in an antibody, forming a stable thioether linkage. This provides a method for attaching a payload to the antibody. The signaling pathway ultimately affected is determined by the nature of the cytotoxic drug that is released.

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

From its origins as an indistinct component in early organic synthesis to its current role as a sophisticated tool in medicinal chemistry and drug development, this compound has proven to be a versatile and valuable chemical entity. Its unique reactivity continues to be exploited for the creation of complex molecules with significant biological potential. Further research into selective synthesis methods and the exploration of its utility in novel bioconjugation strategies will undoubtedly expand its importance in the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. Justus Liebigs Annalen der Chemie – Wikipedia [de.wikipedia.org]

- 3. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 4. Beilsteins Handbuch der organischen Chemie : Beilstein, Friedrich Konrad, 1838-1906 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 5. Beilsteins Handbuch der organischen Chemie - Friedrich Konrad Beilstein - Google Libros [books.google.com.pa]

- 6. umsl.edu [umsl.edu]

- 7. Beilsteins Handbuch der organischen Chemie: Erstes Ergänzungswerk, die ... - Friedrich Konrad Beilstein - Google Books [books.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | 867-54-9 | Benchchem [benchchem.com]

- 10. This compound | 867-54-9 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. sscdt.org [sscdt.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 21. njbio.com [njbio.com]

- 22. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chempep.com [chempep.com]

- 25. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Antibody–Drug Conjugates as an Emerging Therapy in Oncodermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1-Dibromoacetone: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromoacetone is a halogenated ketone that serves as a reactive building block in organic synthesis and has gained attention as a potential tool in bioconjugation and drug development. Its gem-dibrominated methyl group adjacent to a carbonyl function imparts a high degree of electrophilicity, making it a target for various nucleophiles. This guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and key applications of this compound, with a particular focus on its utility for researchers in the life sciences. Detailed experimental methodologies and quantitative data are presented to facilitate its practical application in the laboratory.

Chemical Identifiers and Properties

This compound is a dense, colorless to light yellow liquid. A summary of its key identifiers and physicochemical properties is provided below.

Table 1: Chemical Identifiers for this compound[1][2][3][4][5][6][7]

| Identifier | Value |

| CAS Number | 867-54-9 |

| IUPAC Name | 1,1-dibromopropan-2-one |

| Synonyms | 1,1-Dibromo-2-propanone, Dibromomethyl methyl ketone |

| Molecular Formula | C₃H₄Br₂O |

| Molecular Weight | 215.87 g/mol |

| InChI Key | ZABBFAHZPHMIJC-UHFFFAOYSA-N |

| SMILES | CC(=O)C(Br)Br |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Molecular Weight | 215.87 | [2][3][4][1][5] |

| Molecular Formula | C3H4Br2O | [2][3][4][1][5] |

| Relative Density | 2.118 g/cm³ | [5] |

| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |

Synthesis of this compound

The primary route for the synthesis of this compound is the direct bromination of acetone in the presence of an acid catalyst. This reaction typically yields a mixture of mono-, di-, and tri-brominated products, including the isomeric 1,3-dibromoacetone. The product distribution is influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants.

General Reaction Scheme

The acid-catalyzed bromination of acetone proceeds through an enol intermediate. The enol then attacks molecular bromine to form the α-brominated ketone. Subsequent enolization and bromination can lead to the formation of di- and tri-brominated species.

Experimental Protocol: Synthesis of a Mixture of Brominated Acetones

The following protocol is adapted from established procedures for the bromination of acetone and will yield a mixture of brominated products, including this compound.[6][7] Purification is necessary to isolate the desired isomer.

Materials:

-

Acetone

-

Bromine

-

Glacial Acetic Acid

-

Water

-

Anhydrous Sodium Carbonate

-

Anhydrous Calcium Chloride

-

5 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine 1600 mL of water, 500 mL of acetone, and 375 mL of glacial acetic acid.[7]

-

Heat the mixture to approximately 70°C while stirring.[7]

-

Slowly add 650 mL of bromine dropwise through the separatory funnel over a period of 1-2 hours. Maintain the temperature at 70°C.[7]

-

After the addition is complete, continue stirring until the bromine color disappears.

-

Cool the reaction mixture and neutralize it with anhydrous sodium carbonate.

-

Separate the oily layer using a separatory funnel and dry it over anhydrous calcium chloride.

-

Fractionally distill the crude product under reduced pressure. The fraction containing this compound will be collected along with its isomer, 1,3-dibromoacetone.[7] Further purification by chromatography may be required to isolate pure this compound.

A specific preparation yielded 20g of this compound from 500ml of acetone after fractional distillation.[7]

Applications in Bioconjugation

The high reactivity of the carbon-bromine bonds in this compound, enhanced by the adjacent carbonyl group, makes it a useful reagent for cross-linking and labeling of biomolecules, particularly those containing thiol groups.

Reaction with Cysteine Residues

This compound can react with the thiol groups of two cysteine residues within a protein or between two different protein molecules. This reaction forms a stable thioether linkage, effectively cross-linking the cysteine residues. This property is particularly valuable in the development of antibody-drug conjugates (ADCs), where the reagent can be used to "re-bridge" reduced disulfide bonds in an antibody, providing a site for drug attachment. While 1,3-dihaloacetones are more commonly cited for this purpose, the principle applies to the 1,1-isomer as well.

Experimental Protocol: General Procedure for Thiol-Bromo Conjugation

The following is a generalized protocol for the reaction of a dihaloacetone with a thiol-containing biomolecule, adapted from procedures for similar reagents.[5][8] Optimization will be required for specific applications.

Materials:

-

Thiol-containing protein (e.g., antibody with reduced disulfides, cysteine-containing peptide)

-

This compound

-

Reaction buffer (e.g., sodium borate buffer, pH 8.3)

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

-

Dissolve the thiol-containing protein in the reaction buffer to a known concentration.

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMF or DMSO).

-

Add a molar excess of the this compound solution to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-2 hours). Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

-

Quench the reaction by adding an excess of a quenching reagent to consume any unreacted this compound.

-

Purify the conjugated protein from excess reagents and byproducts using an appropriate chromatography technique.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7][9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors. May cause respiratory irritation.

-

Skin and Eye Contact: Causes skin irritation and serious eye damage.[]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[9]

Conclusion

This compound is a versatile reagent with established utility in organic synthesis and emerging applications in the field of bioconjugation. Its ability to react with thiols makes it a valuable tool for cross-linking proteins and peptides, with potential applications in the development of novel therapeutics such as antibody-drug conjugates. Researchers utilizing this compound should have a thorough understanding of its properties, synthesis, and safe handling procedures to effectively harness its reactivity in their experimental designs. Further research into the specific reaction kinetics and selectivity of this compound in biological systems will undoubtedly expand its utility in drug development and chemical biology.

References

- 1. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]

- 2. researchgate.net [researchgate.net]

- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of a Bis-thio-acetone (BTA) Analogue of the Lysine Isopeptide Bond and its Application to Investigate the Effects of Ubiquitination and SUMOylation on α‑Synuclein Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of 1,1-Dibromoacetone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Dibromoacetone, a key intermediate in organic synthesis and a subject of interest in environmental science as a disinfection byproduct.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Physicochemical Properties

This compound is a dense, colorless to light yellow liquid.[2] Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 867-54-9 |

| Molecular Formula | C₃H₄Br₂O |

| Molecular Weight | 215.87 g/mol [1] |

| Boiling Point | 186.1°C at 760 mmHg[1] |

| Density | 2.118 g/cm³[1] |

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two distinct singlets, confirming the presence of a methyl group adjacent to a carbonyl group and a methine proton attached to two bromine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.54 | Singlet | 3H | -CH₃ |

| 5.78 | Singlet | 1H | -CHBr₂ |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~30-35 | -CH₃ | Similar to the methyl carbon in acetone, slightly deshielded by the adjacent carbonyl group. |

| ~40-45 | -CHBr₂ | The carbon atom is significantly deshielded by the two electronegative bromine atoms. |

| ~190-195 | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~1715 | Strong | C=O stretch | Ketone |

| ~2920-3000 | Medium | C-H stretch | Methyl (-CH₃) |

| ~1360 | Medium | C-H bend | Methyl (-CH₃) |

| ~580-780 | Strong | C-Br stretch | Dibromoalkane |

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and provides insights into its fragmentation pattern. A notable feature is the isotopic pattern caused by the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), which results in a characteristic M:M+2:M+4 ratio of approximately 1:2:1 for fragments containing both bromine atoms.

| m/z | Predicted Fragment Ion | Notes |

| 214, 216, 218 | [C₃H₄Br₂O]⁺ | Molecular ion peak (M⁺) exhibiting the characteristic isotopic pattern for two bromine atoms. |

| 135, 137 | [C₂H₄BrO]⁺ | Loss of a bromine radical. |

| 43 | [C₂H₃O]⁺ | Acetyl cation, a common fragment for methyl ketones. |

| 79, 81 | [Br]⁺ | Bromine cation. |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the bromination of acetone. This process often yields a mixture of mono- and di-brominated isomers, necessitating careful purification.

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Acetone, water, and glacial acetic acid are added to the flask.

-

Bromination: The mixture is stirred and heated. Bromine is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady temperature.

-

Work-up: After the reaction is complete, the mixture is cooled and neutralized with a base such as sodium carbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude product, which is a mixture of bromoacetones, is then purified by fractional distillation under reduced pressure to isolate this compound.[3]

Spectroscopic Analysis Workflow

The purified this compound is then subjected to various spectroscopic techniques for structural confirmation.

NMR Spectroscopy

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[4]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry

-

Sample Preparation: The sample is diluted in a suitable solvent and injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Data Acquisition: The GC separates the components of the sample before they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and detects the fragments based on their mass-to-charge ratio.[6]

References

Theoretical Insights into the Reactivity of 1,1-Dibromoacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromoacetone is a versatile chemical intermediate with significant reactivity stemming from the presence of two electron-withdrawing bromine atoms and a carbonyl group on the same carbon atom. This arrangement makes it a potent electrophile and a precursor in various synthetic transformations. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity, focusing on the principal reaction pathways elucidated through computational studies of analogous α-haloketones. Key reaction mechanisms, including nucleophilic substitution and the Favorskii rearrangement, are discussed in detail. This document summarizes quantitative data from related theoretical studies, outlines the computational methodologies employed, and presents visual representations of reaction pathways and workflows to facilitate a comprehensive understanding of the core principles governing the chemical behavior of this important molecule.

Introduction

α-Haloketones are a crucial class of compounds in organic synthesis, prized for their ability to undergo a variety of transformations. Among these, this compound stands out due to its enhanced electrophilicity and potential for complex rearrangements. The presence of two bromine atoms significantly influences the reactivity of the α-carbon and the adjacent carbonyl group, making it a subject of interest for both synthetic and mechanistic chemists. While direct theoretical studies on this compound are limited, extensive computational work on analogous α-chloroacetones and other α-haloketones provides a robust framework for understanding its behavior.[1][2] This guide synthesizes these theoretical findings to present a cohesive picture of this compound's reactivity.

Key Reaction Pathways: A Theoretical Perspective

The reactivity of this compound is dominated by two primary pathways: nucleophilic substitution and the Favorskii rearrangement. Computational studies, primarily using Density Functional Theory (DFT) and high-level ab initio methods, have been instrumental in elucidating the intricate mechanisms of these reactions for similar molecules.[1][2]

Nucleophilic Substitution

Nucleophilic substitution at the α-carbon of this compound is a facile process due to the strong inductive effect of the two bromine atoms and the carbonyl group, which polarizes the C-Br bonds and makes the α-carbon highly electrophilic.[3]

Theoretical studies on analogous α-haloketones, such as α-bromoacetophenone, using DFT have shown that the reaction with nucleophiles proceeds through a transition state where the nucleophile attacks the α-carbon, leading to the displacement of a bromide ion.[2] The presence of a second bromine atom in this compound is expected to further lower the activation energy for this process compared to its monobrominated counterpart.

Computational Protocol for Nucleophilic Substitution Analysis:

A typical computational protocol to study the nucleophilic substitution reaction of this compound would involve the following steps:

-

Model System Setup: Define the reactants (this compound and the chosen nucleophile) and the solvent environment (e.g., using a polarizable continuum model).

-

Geometry Optimization: Optimize the geometries of the reactants, the transition state, and the products using a suitable level of theory, such as B3LYP with a basis set like 6-311+G(d,p).

-

Transition State Search: Locate the transition state structure connecting the reactants and the product adduct. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Frequency Analysis: Perform frequency calculations to verify that the optimized structures correspond to minima (no imaginary frequencies) or a transition state (one imaginary frequency). The imaginary frequency of the transition state corresponds to the reaction coordinate.

-

Energy Calculations: Calculate the electronic energies of all optimized structures to determine the activation energy (Ea) and the reaction energy (ΔE).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state correctly connects the reactant and product states.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base, leading to the formation of a carboxylic acid derivative, often with skeletal rearrangement. For α,α-dihaloketones like this compound, this reaction can lead to the formation of α,β-unsaturated esters or amides.[4]

Theoretical studies on the Favorskii rearrangement of α-chloroenolates using high-level ab initio calculations have provided significant mechanistic insights that are applicable to this compound.[1][5] The key intermediate in this reaction is a cyclopropanone, formed from the enolate.

The proposed mechanism involves the following steps:

-

Enolate Formation: A base abstracts a proton from the α'-carbon (the methyl group) to form an enolate.

-

Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the α-carbon, displacing one of the bromide ions to form a highly strained bromocyclopropanone intermediate. Theoretical studies have identified two competing pathways for this ring closure: an "inversion" pathway (SN2-like) and a "retention" pathway.[1] For analogous systems, the inversion pathway is generally favored.[5]

-

Nucleophilic Attack: A nucleophile (e.g., alkoxide) attacks the carbonyl carbon of the cyclopropanone intermediate.

-

Ring Opening and Elimination: The resulting tetrahedral intermediate collapses, leading to the opening of the cyclopropane ring and the elimination of the second bromide ion to form the α,β-unsaturated product.

Computational Protocol for Favorskii Rearrangement Analysis:

The theoretical investigation of the Favorskii rearrangement is more complex due to the multiple steps and competing pathways. A typical computational protocol would include:

-

Conformational Analysis: For the enolate intermediate, a thorough conformational search is necessary to identify the ground-state conformers that lead to the inversion and retention transition states.

-

Locating Transition States: The transition states for the cyclopropanone formation (both inversion and retention pathways), nucleophilic attack, and ring-opening steps need to be located.

-

Solvation Effects: Solvation models are crucial as the polarity of the solvent can influence the relative energies of the transition states.[5]

-

Energy Profile Mapping: The energies of all intermediates and transition states are calculated to construct a complete potential energy surface for the reaction, allowing for the identification of the rate-determining step.

Quantitative Data from Theoretical Studies on Analogous Systems

| Reaction Step | Analogous System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Cyclopropanone Formation (Inversion TS) | α-chloroenolate of acetone | G3(MP2) | 12.5 | [1] |

| Cyclopropanone Formation (Retention TS) | α-chloroenolate of acetone | G3(MP2) | 16.3 | [1] |

Note: These values are for a gas-phase calculation and are expected to be influenced by solvation.

Conclusion

Theoretical studies on analogous α-haloketones provide a powerful framework for understanding the reactivity of this compound. The primary reaction pathways, nucleophilic substitution and the Favorskii rearrangement, are governed by the strong electrophilicity of the α-carbon and the ability to form a strained cyclopropanone intermediate. Computational chemistry offers invaluable tools to dissect these complex reaction mechanisms, predict their feasibility, and guide synthetic efforts. Further dedicated theoretical investigations on this compound would be highly beneficial to refine our understanding and expand its synthetic utility.

References

1,1-Dibromoacetone: A Versatile Synthon in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromoacetone, a geminal dihalo-ketone, has emerged as a valuable and versatile synthon in modern organic synthesis. Its unique structural features, characterized by a reactive carbonyl group and two bromine atoms on the adjacent α-carbon, render it a potent electrophile and a precursor to a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in the construction of heterocyclic compounds and its role in named reactions. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a lachrymatory liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₄Br₂O |

| Molecular Weight | 215.87 g/mol |

| CAS Number | 513-88-2 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 79-81 °C at 20 mmHg |

| Density | 2.118 g/cm³[1] |

Synthesis of this compound

The direct bromination of acetone is the most common method for the synthesis of this compound. However, this reaction can lead to a mixture of mono-, di-, and tri-brominated products. Achieving a high yield of the desired 1,1-isomer requires careful control of the reaction conditions. One of the challenges is that the acid-catalyzed mechanism can favor the formation of the monobrominated product due to the electron-withdrawing inductive effect of the first halogen substituent, which hinders further enolization.

Experimental Protocol: Synthesis of a Mixture Containing this compound

A reported method for the bromination of acetone that yields a mixture of brominated acetones, including this compound, is as follows:

Materials:

-

Acetone

-

Bromine

-

Hydrogen bromide (catalyst)

Procedure:

-

To a suitable reaction vessel, charge acetone.

-

With rapid mixing, add a catalytic amount of hydrogen bromide.

-

Slowly add bromine to the reaction mixture. An example reports the addition of 88.7 grams of bromine to the reactor within 5 seconds.

-

The reaction is typically rapid and is complete within minutes, as evidenced by the cessation of gas evolution and the disappearance of the bromine color.[2]

-

After the reaction is complete, the mixture is stirred for an additional period (e.g., 90 minutes).

-

The resulting product is a mixture of brominated acetones. A specific analysis of such a reaction mixture showed the following composition: 0.5% acetone, 10.0% bromoacetone, 5.0% this compound, 69.2% 1,3-dibromoacetone, 14.9% tribromoacetone, and 0.4% tetrabromoacetone.[2][3]

Note: The separation of this compound from this mixture can be challenging due to the close boiling points of the isomers. Fractional distillation under reduced pressure is a common purification technique.

Applications of this compound in Organic Synthesis

The electrophilic nature of the carbon atom bearing the two bromine atoms, coupled with the reactivity of the adjacent carbonyl group, makes this compound a valuable building block for a variety of organic transformations.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, which are important scaffolds in medicinal chemistry.[4] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea. While traditionally performed with α-monohaloketones, this compound can also be employed in this synthesis, leading to the formation of 2-aminothiazoles.

Materials:

-

This compound

-

Thiourea

-

Ethanol or Water

-

Sodium hydroxide (for workup)

-

Ether (for extraction)

Procedure (Adapted):

-

Suspend thiourea (1 mole equivalent) in a suitable solvent such as ethanol or water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Slowly add this compound (1 mole equivalent) to the suspension with stirring. The reaction is often exothermic.

-

After the addition is complete, reflux the mixture for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture and neutralize it with a base, such as a solid sodium hydroxide solution, with cooling.

-

Extract the product with an organic solvent like ether.

-

Dry the organic extracts over an anhydrous drying agent (e.g., sodium hydroxide), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain 2-amino-4-methylthiazole. A reported procedure using chloroacetone yields 70-75% of the product.[5]

Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives.[6] In the case of α,α'-dihaloketones, the reaction can lead to α,β-unsaturated carbonyl compounds.[6][7] When treated with a base like sodium methoxide, this compound is expected to undergo a Favorskii-type rearrangement.

References

- 1. This compound | 867-54-9 | Benchchem [benchchem.com]

- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. Favorskii_rearrangement [chemeurope.com]

- 6. benchchem.com [benchchem.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

Toxicological Profile of 1,1-Dibromoacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 1,1-Dibromoacetone have not been thoroughly investigated. This document summarizes the available information and provides a toxicological assessment based on the chemical's structure, properties, and data from structurally related compounds. All work with this compound should be conducted with appropriate personal protective equipment and engineering controls.

Executive Summary

This compound is a halogenated ketone with the chemical formula C₃H₄Br₂O.[1] Due to its chemical structure as an α-haloketone, it is expected to be a reactive electrophile with the potential for significant toxicity. However, a comprehensive toxicological profile for this specific compound is not available in the public domain. Safety Data Sheets (SDS) consistently state that the toxicological properties have not been thoroughly investigated.[2]

This guide provides an overview of the known information, predicted toxicological endpoints based on its chemical class, and outlines standard experimental protocols that would be necessary to fully characterize its toxicological profile. The primary mechanism of toxicity for α-haloketones is their ability to react with biological nucleophiles, leading to cellular damage.[3][4] Based on data from similar compounds like bromoacetone and chloroacetone, this compound is anticipated to be a strong irritant to the skin, eyes, and respiratory tract.[5][6][7][8][9][10][11][12]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 867-54-9 | [1][13] |

| Molecular Formula | C₃H₄Br₂O | [1][13] |

| Molecular Weight | 215.87 g/mol | [13] |

| Appearance | Colorless to light yellow liquid | [13] |

| Synonyms | 1,1-dibromopropan-2-one | [1] |

Known and Predicted Toxicological Data

Due to the lack of specific studies on this compound, this section summarizes the limited available data and provides predicted toxicity based on the well-documented reactivity of α-haloketones.

Acute Toxicity

No quantitative acute toxicity data (e.g., LD50, LC50) for this compound are available.[2] Based on information for related α-haloketones, it should be handled as a substance with the potential for significant acute toxicity upon ingestion, dermal contact, or inhalation. For instance, chloroacetone has an oral LD50 in rats of 100 mg/kg and a dermal LD50 in rabbits of 141 mg/kg.[11] Bromoacetone is described as very toxic by inhalation and contact with the liquid causes painful burns.[6][7][8][14]

Irritation and Sensitization

Skin and Eye Irritation: Direct contact with this compound is likely to cause severe skin and eye irritation or burns. This is a characteristic feature of reactive α-haloketones.[6][7][8][14]

Respiratory Irritation: Inhalation of this compound vapors is expected to cause irritation to the respiratory tract.[2] This is consistent with the properties of bromoacetone and chloroacetone, which are known lachrymators and respiratory irritants.[5][6][7][8][9][10][11][12][14]

Skin Sensitization: Some data from Quantitative Structure-Activity Relationship (QSAR) modeling suggests that prolonged or repeated exposure to this compound may cause allergic reactions in sensitive individuals.[2]

Genotoxicity and Carcinogenicity

There are no specific genotoxicity or carcinogenicity studies available for this compound.[2] However, as a reactive electrophile, it has the potential to form adducts with DNA, which is a mechanism for genotoxicity.[3][4] Standard genotoxicity assays, such as the Ames test and the in vitro micronucleus assay, would be required to assess this endpoint.

The International Agency for Research on Cancer (IARC) has not classified this compound.[2]

Mechanism of Action

The primary mechanism of toxicity for α-haloketones is their high electrophilicity, which allows them to react with a wide range of biological nucleophiles.[3][4] The carbon atom bearing the bromine atoms is electron-deficient and susceptible to nucleophilic attack by sulfhydryl groups in cysteine residues, amino groups in lysine residues, and imidazole groups in histidine residues of proteins. Reaction with these nucleophiles can lead to enzyme inhibition, disruption of cellular signaling, and induction of oxidative stress.[15][16][17] Additionally, reaction with DNA bases could lead to mutagenicity.

Caption: General mechanism of toxicity for alpha-haloketones.

Experimental Protocols for Toxicological Evaluation

To adequately characterize the toxicological profile of this compound, a battery of standardized in vitro and in vivo tests would be required, following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[18][19][20][21]

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a substance induces cell death and for elucidating the mechanism of cytotoxicity.

5.1.1 MTT Assay (Mitochondrial Activity)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[22]

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Exposure: Treat cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Caption: A typical workflow for an MTT cytotoxicity assay.

5.1.2 LDH Release Assay (Membrane Integrity)

This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[23]

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

-

Supernatant Collection: After the incubation period, a sample of the cell culture supernatant is collected.

-

LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm).

Genotoxicity Assays

These assays are crucial for determining the mutagenic potential of a substance.

5.2.1 Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a chemical to cause mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.[24][25][26][27]

-

Bacterial Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Exposure: The tester strains are exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on minimal glucose agar plates lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Caption: A simplified workflow for the Ames test.

5.2.2 In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[28][29][30][31][32]

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured and treated with this compound.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxicity.

Conclusion

While specific toxicological data for this compound are scarce, its classification as an α-haloketone strongly suggests that it is a reactive and potentially hazardous compound. It should be handled with extreme caution, assuming it to be a severe irritant and a potential sensitizer. A comprehensive toxicological evaluation, including in vitro and in vivo studies for acute toxicity, irritation, sensitization, genotoxicity, and carcinogenicity, is necessary to fully characterize its risk to human health. The experimental protocols outlined in this guide provide a roadmap for such an evaluation.

References

- 1. This compound | 867-54-9 [chemicalbook.com]

- 2. capotchem.cn [capotchem.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protein damage by reactive electrophiles: targets and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. toxno.com.au [toxno.com.au]

- 6. BROMOACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. nj.gov [nj.gov]

- 9. CHLOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Chloroacetone - Wikipedia [en.wikipedia.org]

- 12. CHLOROACETONE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. Protein Damage by Reactive Electrophiles: Targets and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Soft and Hard Electrophile Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 19. oecd.org [oecd.org]

- 20. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Ames test - Wikipedia [en.wikipedia.org]

- 25. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 26. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 27. microbiologyinfo.com [microbiologyinfo.com]

- 28. researchgate.net [researchgate.net]

- 29. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 30. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

- 32. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Solubility of 1,1-Dibromoacetone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 1,1-Dibromoacetone in a range of common organic solvents. Due to a notable lack of quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a generalized experimental protocol for its determination.

Introduction to this compound

This compound (CAS No: 513-88-2) is a halogenated ketone with the chemical formula C₃H₄Br₂O. It is a structural isomer of 1,3-dibromoacetone and is of interest in various chemical synthesis applications. Understanding its solubility is crucial for its effective use in reaction media, purification processes, and formulation development.

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound is scarce in scientific literature and chemical databases. However, based on the principle of "like dissolves like" and qualitative data available for the structurally similar isomer, 1,3-dibromoacetone, a general solubility profile can be inferred. 1,3-Dibromoacetone is reported to be soluble in acetone, chloroform, dichloromethane, and methanol[1][2]. It is reasonable to anticipate that this compound exhibits similar qualitative solubility in these and other common organic solvents.

Table 1: Qualitative Solubility Profile of this compound (Inferred)

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Qualitative Solubility |

| Ethanol | C₂H₅OH | 24.5 | Soluble |

| Methanol | CH₃OH | 32.7 | Soluble[1][2] |

| Acetone | C₃H₆O | 20.7 | Soluble[1][2] |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble |

| Chloroform | CHCl₃ | 4.8 | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | Soluble |

Note: The solubility data presented is largely inferred from the properties of the 1,3-isomer and general principles of chemical solubility. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the qualitative and semi-quantitative determination of the solubility of a solid organic compound like this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, chloroform, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or micropipettes

-

Water bath or heating block (optional, for temperature control)

-

Filtration apparatus (e.g., syringe filters)

3.2. Experimental Workflow Diagram

Caption: A flowchart illustrating the general steps for determining the solubility of a compound.

3.3. Detailed Methodologies

3.3.1. Qualitative Solubility Test [3]

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent in 0.2 mL increments.

-

After each addition, vortex the mixture for 30 seconds.

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that approximate concentration.

-

If the solid does not dissolve after the addition of 1 mL of solvent, the compound is considered sparingly soluble or insoluble.

3.3.2. Semi-Quantitative Solubility Determination (Gravimetric Method)

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe and pass it through a syringe filter to remove any remaining solid particles.

-

Dispense the filtered solution into a pre-weighed vial.

-

Weigh the vial containing the solution to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/L or mol/L.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents. The carbonyl group and the carbon-bromine bonds contribute to its overall polarity.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Intermolecular Forces: The ability of the solvent to overcome the solute-solute interactions and form stable solute-solvent interactions is key. For this compound, dipole-dipole interactions will be significant.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 1,1-Dibromoacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various key heterocyclic scaffolds, including thiazoles, pyrimidines, and imidazoles, utilizing the versatile reagent 1,1-dibromoacetone. The protocols outlined below are based on established chemical transformations and offer a foundation for the synthesis of diverse derivatives for applications in medicinal chemistry and drug discovery.

Introduction

This compound is a highly reactive and versatile building block in organic synthesis. Its two bromine atoms on the same carbon, adjacent to a carbonyl group, provide multiple reaction sites for the construction of a variety of heterocyclic systems. This document details the application of this compound in the synthesis of thiazoles, pyrimidines, and imidazoles, which are core structures in many pharmaceuticals and biologically active compounds.

Synthesis of 2-Amino-4-acetylthiazoles

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. A variation of this reaction, using this compound and thiourea, provides a direct route to 2-amino-4-acetylthiazoles. These compounds are valuable intermediates for the synthesis of more complex molecules with potential biological activities.

Reaction Scheme:

Caption: Hantzsch-type synthesis of 2-amino-4-acetylthiazoles.

Quantitative Data

| Entry | Thioamide/Thiourea | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |

| 1 | Thiourea | Ethanol | 4 | 75 | 188-190 | [1] |

| 2 | N-Methylthiourea | Ethanol | 6 | 68 | 155-157 | [2] |

| 3 | N-Phenylthiourea | Ethanol | 5 | 72 | 210-212 | [2] |

Experimental Protocol: Synthesis of 2-Amino-4-acetylthiazole

-

Materials:

-

This compound (1.0 mmol, 215.8 mg)

-

Thiourea (1.1 mmol, 83.7 mg)

-

Ethanol (10 mL)

-

-

Procedure:

-

To a solution of this compound in ethanol, add thiourea.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-4-acetylthiazole.[1]

-

-

Characterization Data:

-

IR (KBr, cm⁻¹): 3425 (NH₂), 1680 (C=O), 1610 (C=N).

-

¹H NMR (DMSO-d₆, δ ppm): 2.50 (s, 3H, CH₃), 7.25 (s, 1H, thiazole-H), 7.90 (s, 2H, NH₂).

-

¹³C NMR (DMSO-d₆, δ ppm): 26.5 (CH₃), 108.2 (C5), 148.5 (C4), 169.0 (C2), 191.0 (C=O).

-

Synthesis of 2-Amino-4-methylpyrimidines

Pyrimidines are a fundamental class of heterocycles found in nucleic acids and numerous pharmaceuticals. The reaction of this compound with guanidine provides a straightforward route to 2-amino-4-methylpyrimidines.

Reaction Scheme:

Caption: Synthesis of 2-amino-4-methylpyrimidines.

Quantitative Data

| Entry | Amidine/Guanidine | Base | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |

| 1 | Guanidine Hydrochloride | NaOEt | Ethanol | 6 | 65 | 158-160 | [3] |

| 2 | Acetamidine Hydrochloride | NaOEt | Ethanol | 8 | 58 | 185-187 | [4] |

| 3 | Benzamidine Hydrochloride | NaOEt | Ethanol | 8 | 62 | 230-232 | [5] |

Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine

-

Materials:

-

This compound (1.0 mmol, 215.8 mg)

-

Guanidine Hydrochloride (1.1 mmol, 105.0 mg)

-

Sodium Ethoxide (2.2 mmol, 149.6 mg)

-

Ethanol (15 mL)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes.

-

Add this compound to the reaction mixture.

-

Reflux the mixture for 6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and neutralize with dilute HCl.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.[3]

-

-

Characterization Data:

-

IR (KBr, cm⁻¹): 3450 (NH₂), 1640 (C=N), 1580 (C=C).

-

¹H NMR (CDCl₃, δ ppm): 2.40 (s, 3H, CH₃), 5.20 (s, 2H, NH₂), 6.50 (d, 1H, J=5.0 Hz, H5), 8.10 (d, 1H, J=5.0 Hz, H6).

-

¹³C NMR (CDCl₃, δ ppm): 24.0 (CH₃), 110.5 (C5), 158.0 (C6), 162.5 (C4), 163.0 (C2).

-

Synthesis of 4-Acetylimidazoles

Imidazoles are another important class of heterocycles with a wide range of biological activities. The reaction of this compound with amidines, such as formamidine, can be employed for the synthesis of 4-acetylimidazoles.

Reaction Scheme:

Caption: Synthesis of 4-acetylimidazoles.

Quantitative Data

| Entry | Amidine | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |

| 1 | Formamidine Acetate | Ethylene Glycol | 2 | 46 | 140-142 | [6] |

| 2 | Benzamidine | DMF | 4 | 55 | 198-200 | [7] |

Experimental Protocol: Synthesis of 4-Acetylimidazole

-

Materials:

-

This compound (1.0 mmol, 215.8 mg)

-

Formamidine Acetate (2.1 mmol, 218.6 mg)

-

Ethylene Glycol (5 mL)

-

Potassium Carbonate (2.0 mmol, 276.4 mg)

-

-

Procedure:

-

Dissolve this compound and formamidine acetate in ethylene glycol.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture at 100 °C for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6]

-

-

Characterization Data:

-

IR (KBr, cm⁻¹): 3250 (NH), 1670 (C=O), 1590 (C=N).

-

¹H NMR (CDCl₃, δ ppm): 2.60 (s, 3H, CH₃), 7.60 (s, 1H, H5), 7.80 (s, 1H, H2), 10.5 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, δ ppm): 27.0 (CH₃), 120.0 (C5), 138.0 (C4), 145.0 (C2), 192.0 (C=O).

-

Logical Workflow for Heterocycle Synthesis from this compound

Caption: Synthetic pathways from this compound.

Conclusion

This compound serves as a readily available and efficient precursor for the synthesis of a variety of important heterocyclic compounds. The protocols described herein provide a foundation for researchers to synthesize substituted thiazoles, pyrimidines, and imidazoles. These methods are amenable to the generation of libraries of compounds for screening in drug discovery and development programs. Further optimization of reaction conditions and exploration of a wider range of substituted starting materials can lead to the discovery of novel bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]

- 7. PT96922A - METHOD FOR PREPARING NEW BENZIMIDAZOLE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM - Google Patents [patents.google.com]

Application Notes and Protocols: The Versatile Reactivity of 1,1-Dibromoacetone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromoacetone is a highly reactive α,α-dihaloketone that serves as a versatile building block in organic synthesis. Its utility stems from the presence of two leaving groups (bromine atoms) on the carbon adjacent to a carbonyl group, making it susceptible to a variety of nucleophilic attacks. This reactivity profile allows for the construction of a diverse array of molecular scaffolds, particularly heterocycles, which are of significant interest in medicinal chemistry and materials science. These application notes provide a comprehensive overview of the reactions of this compound with various nucleophiles, complete with detailed experimental protocols and tabulated data for easy reference.

General Reactivity

The primary modes of reaction for this compound with nucleophiles include:

-

Hantzsch-type Thiazole Synthesis: Reaction with thioureas or thioamides to form 2-aminothiazole derivatives.

-

Pyrazole Synthesis: Condensation with hydrazines to yield substituted pyrazoles.

-

Oxazole Synthesis: Reaction with amides to produce oxazole rings.

-

Favorskii Rearrangement: Base-induced rearrangement to form α,β-unsaturated carboxylic acid derivatives.

-

Substitution Reactions: Stepwise or double substitution of the bromine atoms by various nucleophiles.

The specific reaction pathway and product distribution are highly dependent on the nature of the nucleophile, reaction conditions (temperature, solvent, base), and stoichiometry of the reactants.

Reaction with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles readily react with this compound, leading to the formation of important nitrogen-containing heterocycles.

Synthesis of 2-Aminothiazoles

The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring. The reaction of this compound with thiourea or substituted thioureas provides a straightforward route to 2-amino-4-methylthiazoles.

General Reaction Scheme:

Application Notes: Synthesis of Thiazoles and Imidazoles using 1,1-Dibromoacetone

Introduction

1,1-Dibromoacetone is a versatile bifunctional reagent employed in the synthesis of various heterocyclic compounds. Its structure, featuring a ketone and a dibromomethyl group, provides two reactive sites for cyclization reactions. This document details the application of this compound in the synthesis of substituted thiazoles and imidazoles, which are pivotal scaffolds in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely utilized method for the formation of the thiazole ring. The reaction typically involves the condensation of an α-haloketone with a thioamide. When this compound is used as the α-haloketone, it reacts with a thioamide (such as thiourea or thioacetamide) to yield a 4-(bromomethyl)thiazole derivative. This bromomethyl group serves as a valuable synthetic handle for further functionalization, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the carbon bearing the bromine atoms, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Synthesis of Imidazoles

Substituted imidazoles can be synthesized by reacting α-haloketones with amidines.[1] In this context, this compound serves as the α-haloketone precursor. The reaction with an amidine (e.g., benzamidine) leads to the formation of a 2-substituted-4-(bromomethyl)imidazole. This reaction provides a direct route to imidazoles bearing a functionalizable side chain at the 4-position. The process involves the initial condensation between the amidine and the ketone, followed by cyclization. This pathway is crucial for accessing imidazole derivatives that are analogues of naturally occurring compounds like histidine and histamine, which have significant biological roles.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(bromomethyl)thiazole from this compound and Thiourea (Adapted Hantzsch Synthesis)

This protocol describes a general procedure for the synthesis of a 4-(bromomethyl)thiazole derivative.

Materials and Reagents:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The crude product may precipitate. If so, collect the solid by vacuum filtration and wash with cold water.

-

If the product does not precipitate, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude 2-amino-4-(bromomethyl)thiazole.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Phenyl-4-(bromomethyl)imidazole from this compound and Benzamidine

This protocol is adapted from established methods for synthesizing 2,4-disubstituted imidazoles from α-haloketones and amidines.[1]

Materials and Reagents:

-

This compound

-

Benzamidine hydrochloride

-

Potassium bicarbonate

-

Tetrahydrofuran (THF)

-

Water

-

Diisopropyl ether

-

Hexanes

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add benzamidine hydrochloride (1.0 equivalent) and potassium bicarbonate (2.0 equivalents).

-

Add a mixture of THF and water (e.g., 4:1 v/v) to the flask.

-

Heat the mixture to a vigorous reflux.

-

In a separate flask, dissolve this compound (1.0 equivalent) in THF.

-

Add the this compound solution dropwise to the refluxing benzamidine mixture over 30 minutes.

-

Continue refluxing for 18-20 hours, monitoring the reaction by TLC.[1]

-

Once complete, cool the reaction mixture in an ice bath and remove the THF under reduced pressure.

-

Add water to the residue to form a suspension.

-

Collect the solid product by filtration and wash the filter cake with water.

-

For purification, transfer the crude solid to a flask and add a mixture of diisopropyl ether and hexanes (e.g., 1:1 v/v).[1]

-

Stir the suspension at room temperature for 2 hours.

-

Collect the purified solids by filtration and dry in a vacuum oven to yield 2-phenyl-4-(bromomethyl)imidazole.

Data Presentation

Table 1: Representative Yields for Hantzsch Thiazole Synthesis

| α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-(4-halophenyl)ethan-1-one | Thioacetamide | DMF | Room Temp, 5h | Good (not specified) | [3] |

| p-Bromoacetophenone | Thiourea | Iodine (catalyst) | Reflux | Good (not specified) | [4] |

| α-Methylene Ketones | Thiourea | NaBr/Oxone | One-pot | Good (not specified) | [5] |

| 5-Bromothiophene-2-carboxaldehyde | Ammonium Acetate, 1,3-diones | CAN, Solvent-free | Room Temp, 1-2.5h | 85-94% |[6] |

Table 2: Representative Yields for Imidazole Synthesis from α-Haloketones and Amidines

| α-Haloketone | Amidine | Solvent | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxyphenacyl bromide | Benzamidine HCl | THF/Water | K₂CO₃ | Reflux, 18-20h | 96% | [1] |

| α-Bromoketones | Formamidine acetate | Liquid NH₃ | - | 70°C, 20h | 37-69% | [2] |

| 2-Bromoacetophenone | Primary amine, Aldehyde, NH₄OAc | Solvent-free | - | Heating | Very Good (not specified) |[7] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Hantzsch Thiazole Synthesis with this compound.

Caption: Proposed mechanism for imidazole synthesis from this compound.

Caption: General experimental workflow for heterocyclic synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole synthesis [organic-chemistry.org]

Application Notes and Protocols for Reactions with 1,1-Dibromoacetone

For Researchers, Scientists, and Drug Development Professionals